2,2,4,4-Tetramethylbicyclo[1.1.0]butane
Description
Overview of Bicyclo[1.1.0]butane Systems in Contemporary Organic Chemistry
Bicyclo[1.1.0]butanes (BCBs) are a unique class of highly strained organic molecules that have garnered significant attention in modern organic synthesis. researchgate.net Their inherent ring strain, stemming from the fusion of two three-membered rings, makes them valuable intermediates for the construction of complex molecular architectures. researchgate.netchemrxiv.org The reactivity of BCBs is dominated by the propensity of the central, highly strained carbon-carbon bond to undergo cleavage, a process that releases the stored strain energy and drives a variety of chemical transformations. chemrxiv.org This "strain-release" reactivity has been harnessed in numerous synthetic applications, including the formation of cyclobutane (B1203170) and other carbocyclic and heterocyclic systems. researchgate.net In recent years, there has been a resurgence of interest in BCB chemistry, partly driven by the pharmaceutical industry's quest for novel three-dimensional molecular scaffolds to explore new chemical space in drug discovery. rsc.org
Significance of Strain Energy and Orbital Interactions in Bicyclo[1.1.0]butane Reactivity
The exceptional reactivity of bicyclo[1.1.0]butane and its derivatives is a direct consequence of their immense strain energy, which is estimated to be in the range of 64-66 kcal/mol for the parent compound. chemrxiv.org This high degree of strain arises from severe angle distortion and eclipsing interactions inherent in the fused cyclopropane (B1198618) ring system. The central bond in bicyclo[1.1.0]butane is particularly noteworthy; it is formed from orbitals with a high degree of p-character, leading to a bond that is significantly weaker and more reactive than a typical carbon-carbon sigma bond.
The unique orbital arrangement in bicyclo[1.1.0]butanes also plays a crucial role in their chemical behavior. The highest occupied molecular orbital (HOMO) is associated with the central bond, making it susceptible to attack by electrophiles. Conversely, the lowest unoccupied molecular orbital (LUMO) is also associated with this bond, rendering it reactive towards nucleophiles. This ambiphilic nature allows bicyclo[1.1.0]butanes to react with a wide range of reagents, including electrophiles, nucleophiles, and radicals, often leading to the stereospecific formation of new products. researchgate.netnih.gov
Historical Development and Key Milestones in 2,2,4,4-Tetramethylbicyclo[1.1.0]butane Research
The story of bicyclo[1.1.0]butanes began in 1959 with the first synthesis of a derivative by Wiberg and Ciula. This pioneering work laid the foundation for the exploration of this class of strained hydrocarbons. While the parent bicyclo[1.1.0]butane was synthesized shortly after, the investigation into substituted derivatives like this compound came later.
A significant milestone in the chemistry of this specific compound was its synthesis via intramolecular carbenoid insertions, a method that provided a viable route to this highly substituted and strained molecule. acs.org Subsequent research has focused on understanding its unique reactivity. For instance, studies on its thermal and metal-catalyzed rearrangements have demonstrated its propensity to isomerize into various diene structures. beilstein-journals.org Notably, gold(I)-catalyzed rearrangements have been shown to convert this compound into dienes through the activation of its strained σ-bonds. The synthesis of related derivatives, such as 1,3-di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane, has further expanded the chemical space and reactivity profile of this fascinating molecular scaffold. researchgate.net
Detailed Research Findings
The study of this compound has yielded valuable insights into the behavior of highly strained systems. The following tables summarize some of the key data and research findings related to this compound.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | nih.govguidechem.com |
| CAS Number | 30494-12-3 | nih.govguidechem.com |
| Molar Mass | 110.20 g/mol | guidechem.com |
Interactive Data Table: Reactivity of this compound
| Reaction Type | Reagents | Products | Observations | Reference |
| Thermal Isomerization | Heat | Methyl trans-3-isopropenyl-2,2-dimethylcyclopropane-1-carboxylate and methyl 2-isopropenyl-4-methylpent-3-enoate (from a carboxylate derivative) | Proceeds via a [σ²s + σ²a] process. | archive.org |
| Gold(I)-Catalyzed Rearrangement | Au(I) catalyst | Dienes (e.g., 2,4-dimethyl-1,3-pentadiene) | Involves σ-bond activation. | |
| Reaction with Electrophilic Radicals | Electrophilic Radicals | Cyclobutanes | Bicyclo[1.1.0]butyl boronate complexes are used. | |
| Reaction with Nucleophiles | P-centered nucleophiles, Amines | Cyclobutyl phosphines, Aminated cyclobutanes | Demonstrates the electrophilic nature of the bridgehead carbons. |
Structure
3D Structure
Properties
CAS No. |
30494-12-3 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
2,2,4,4-tetramethylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C8H14/c1-7(2)5-6(7)8(5,3)4/h5-6H,1-4H3 |
InChI Key |
QEVPFFZIZUDYOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C2(C)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2,4,4 Tetramethylbicyclo 1.1.0 Butane and Its Functionalized Derivatives
Intramolecular Carbenoid Insertions in the Formation of 2,2,4,4-Tetramethylbicyclo[1.1.0]butane
Intramolecular carbenoid insertion into C-H bonds is a powerful strategy for the formation of strained ring systems, including the bicyclo[1.1.0]butane core. This method involves the generation of a reactive carbene species that subsequently inserts into a proximal C-H bond within the same molecule to forge the characteristic fused-ring structure.
The synthesis of this compound via this pathway has been reported, highlighting the utility of this approach for constructing sterically hindered bicyclic systems. documentsdelivered.com The general mechanism involves the decomposition of a suitable precursor, such as a diazo compound or a tosylhydrazone, to generate a carbene. thieme-connect.de In the context of forming the tetramethylated scaffold, a precursor bearing the requisite carbon framework and a carbene source is subjected to conditions (thermal, photochemical, or catalytic) that promote carbene formation. The carbene then undergoes an intramolecular insertion into a β-C-H bond, leading to the formation of the new C-C bond that closes the bicyclic system. thieme-connect.de While this method can be effective, it can face challenges such as competing insertion reactions (e.g., into α-C-H or C-C bonds), which may lead to a mixture of products. thieme-connect.de
A revisited Simmons-Smith type zincocyclopropanation using bromoform (B151600) as a carbenoid source has also been developed for synthesizing substituted bicyclo[1.1.0]butanes, demonstrating the versatility of carbenoid-based strategies. rsc.org
Intramolecular Wurtz-Type Reactions for the Construction of Bicyclo[1.1.0]butane Skeletons
The intramolecular Wurtz reaction is a classical yet effective method for the synthesis of strained cyclic and bicyclic alkanes. adichemistry.comscienceinfo.com This reductive coupling of dihalides in the presence of an alkali metal, typically sodium, is particularly well-suited for forming three- and four-membered rings. unigoa.ac.inwikipedia.org The synthesis of the parent bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane (B1620077) demonstrates the efficacy of this approach. wikipedia.org
The general strategy involves the treatment of a 1,3-dihalocyclobutane precursor with a reducing metal like sodium or a sodium-potassium alloy. orgsyn.org The reaction proceeds via a reductive cyclization, where the two halogen atoms are eliminated, and a new carbon-carbon bond is formed between the C1 and C3 positions, creating the bicyclic skeleton. adichemistry.comorgsyn.org High yields can be achieved, particularly for intramolecular reactions which are entropically favored over their intermolecular counterparts. orgsyn.org
This methodology has been successfully applied to the synthesis of substituted analogues, such as hexamethylbicyclo[1.1.0]butane from 1,3-dibromohexamethylcyclobutane, suggesting its applicability to the synthesis of the 2,2,4,4-tetramethyl derivative from an appropriately substituted 1,3-dihalocyclobutane precursor. orgsyn.org
| Precursor Example | Product | Reducing Agent | Reference |
| 1-Bromo-3-chlorocyclobutane | Bicyclo[1.1.0]butane | Sodium | wikipedia.org |
| 1,3-Dihalocyclobutane | Bicyclo[1.1.0]butane | Sodium | adichemistry.com |
| 1,3-Dibromohexamethylcyclobutane | Hexamethylbicyclo[1.1.0]butane | Na-K alloy | orgsyn.org |
Generation of Bicyclo[1.1.0]butyllithium Intermediates from Gem-Dibromocyclopropanes for Diverse Functionalization
One of the most versatile and widely used methods for synthesizing functionalized bicyclo[1.1.0]butanes involves the generation of bicyclo[1.1.0]butyllithium intermediates. acs.orgnih.gov This powerful strategy begins with gem-dibromocyclopropanes, which are readily prepared via the dibromocarbene cyclopropanation of corresponding alkenes (e.g., allyl chlorides). acs.orgnih.gov
The key step is the treatment of the gem-dibromocyclopropane with an alkyllithium reagent, such as n-butyllithium or methyllithium, at low temperatures. This induces a sequence of lithium-halogen exchange and intramolecular cyclization to form the bicyclo[1.1.0]butyllithium species. core.ac.uk This highly reactive organolithium intermediate can then be trapped with a wide array of electrophiles, allowing for the introduction of diverse functional groups at the bridgehead position. nih.govnih.gov This method eliminates the need for intermediate isolation, and recent advancements have adapted it to continuous flow processes, which can operate at higher temperatures (0 °C vs. -78 °C) and enhance scalability. nih.govacs.org
The scope of this reaction is broad, enabling the synthesis of BCBs functionalized with amines, alcohols, esters, amides, and sulfoxides. bris.ac.uk
| Electrophile Class | Functional Group Introduced | Reference |
| Aldehydes/Ketones | Alcohols | nih.gov |
| Imines | Amines | nih.gov |
| Esters | Ketones | |
| Isocyanates | Amides | |
| Sulfinates | Sulfoxides | bris.ac.uk |
Palladium-Catalyzed Cross-Coupling Strategies for Late-Stage Diversification of Bicyclo[1.1.0]butanes
Late-stage functionalization is a highly desirable strategy in chemical synthesis as it allows for the rapid diversification of complex scaffolds from a common intermediate. For bicyclo[1.1.0]butanes, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. nih.govrsc.org This approach enables the introduction of sp²-hybridized substituents, such as aryl, heteroaryl, and alkenyl groups, onto the pre-formed BCB core, a transformation that is challenging to achieve through other means. nih.govacs.org
The strategy typically involves a directed metalation/cross-coupling sequence. scispace.com A directing group on the BCB scaffold, such as an amide or sulfone, facilitates regioselective deprotonation of a bridge or bridgehead position with a strong base (e.g., s-BuLi or t-BuLi). nih.govacs.org The resulting organolithium species is then transmetalated, often to an organozinc intermediate, which subsequently participates in a palladium-catalyzed Negishi cross-coupling reaction with an appropriate aryl, heteroaryl, or alkenyl iodide. nih.govacs.org The use of electron-rich palladium(0) catalysts is often crucial to minimize potential side reactions, such as the isomerization of the BCB to a cyclobutene (B1205218). nih.govscispace.com
This methodology exhibits broad functional group tolerance, accommodating nitro, ester, halide, and silyl (B83357) groups on the coupling partners, and has been successfully used to install a variety of biorelevant heterocycles like pyridine, indole, and quinoline. nih.govnih.govscispace.com
| Coupling Partner | Catalyst System (Example) | Product Type | Reference |
| Aryl Iodides | Pd₂(dba)₃ / SPhos | Bridge-Arylated BCBs | nih.gov |
| Heteroaryl Iodides | Pd₂(dba)₃ / SPhos | Bridge-Heteroarylated BCBs | nih.govscispace.com |
| Alkenyl Iodides | Pd₂(dba)₃ / SPhos | Bridge-Alkenylated BCBs | nih.govacs.org |
Expedient Syntheses of Sulfone-Substituted Bicyclo[1.1.0]butanes from Cyclobutanol (B46151) Intermediates
Sulfone-substituted bicyclo[1.1.0]butanes are particularly valuable synthetic intermediates due to their bench stability and high reactivity in strain-releasing transformations. nih.govacs.org An expedient and general one-pot procedure has been developed for their synthesis from readily available methyl sulfones and epichlorohydrin. nih.gov
This process is initiated by the reaction of a deprotonated methyl sulfone with epichlorohydrin. A key aspect of this transformation is the use of a dialkylmagnesium solution, which acts as a "double base," to facilitate the formation of a 3-sulfonylcyclobutanol intermediate. nih.gov This cyclobutanol intermediate is then activated, typically with methanesulfonyl chloride (MsCl), which promotes a transannular nucleophilic substitution. nih.gov The sulfonyl-stabilized carbanion displaces the newly formed mesylate group, closing the second ring and forming the 1-sulfonylbicyclo[1.1.0]butane product. nih.govorgsyn.org
This one-pot method provides an efficient route to a variety of sulfone-substituted BCBs, including those with heterocyclic and aliphatic substituents, from simple and inexpensive starting materials. nih.gov
Stereoselective Approaches to Bicyclo[1.1.0]butane Scaffolds and their Methylated Analogues
The development of stereoselective methods to access chiral, non-racemic bicyclo[1.1.0]butanes is crucial for their application in medicinal chemistry and asymmetric synthesis. chinesechemsoc.org Recent advances have focused on strategies that allow for precise control over the three-dimensional arrangement of substituents on the strained bicyclic core.
One powerful approach involves the diastereoselective carbometalation of cyclopropenes. This strategy has been leveraged to synthesize polysubstituted BCBs featuring stereodefined quaternary centers, a significant synthetic challenge. acs.org The method proceeds via the addition of an organocuprate to a cyclopropene, generating a stereodefined cyclopropyl (B3062369) copper species, which can then undergo a subsequent cyclization to furnish the bicyclobutane ring system with high diastereoselectivity. acs.org This approach is notable as it does not require an electron-withdrawing group to facilitate the construction of the BCB core. acs.org
Other stereoselective methods include catalytic asymmetric transformations that harness the strain of the BCB scaffold. For example, enantioselective (3+3) cycloadditions of azomethine ylides with BCB ketones, catalyzed by copper complexes with chiral ligands, have been developed to prepare enantioenriched bicyclic structures. chinesechemsoc.org Additionally, electrochemical strain-release driven cascade spirocyclization reactions have been shown to produce functionalized spirocyclobutyl oxindoles with excellent diastereoselectivity. nih.gov These advanced strategies are expanding the toolbox for creating structurally diverse and stereochemically complex molecules based on the bicyclo[1.1.0]butane framework.
Mechanistic Investigations of 2,2,4,4 Tetramethylbicyclo 1.1.0 Butane Reactivity
Strain-Release Driven Transformations in Bicyclo[1.1.0]butane Chemistry
Bicyclo[1.1.0]butanes (BCBs) are among the most strained isolable organic compounds, with an estimated strain energy of approximately 64 kcal/mol. diva-portal.orgresearchgate.net This high degree of strain is the primary driving force behind their characteristic chemical transformations. diva-portal.org The chemistry of BCBs is typically dominated by the cleavage of the weak and highly reactive central carbon-carbon bond, which is accompanied by a significant release of strain. diva-portal.orgresearchgate.net This central bond exhibits considerable p-orbital character, allowing it to react in ways analogous to a π-bond. chegg.com
The reactivity of BCBs is harnessed in a variety of synthetic strategies to construct complex molecular architectures. rsc.org Strain-release is the key energetic driver for these reactions, which include polar reactivity with nucleophiles and electrophiles, as well as radical additions. diva-portal.org The unique structural properties and intrinsic reactivity of BCBs make them valuable building blocks for accessing diverse and complex molecular scaffolds. rsc.org Transition-metal-catalyzed transformations have also proven to be a powerful tool for leveraging the strain energy of BCBs to drive chemical reactions. archive.org
Thermal Rearrangements and Isomerizations of 2,2,4,4-Tetramethylbicyclo[1.1.0]butane Systems
Thermal activation of this compound and its derivatives leads to a variety of rearrangement and isomerization products, driven by the release of ring strain.
Pyrolysis Pathways and Product Stereochemistry of Bicyclo[1.1.0]butane Derivatives
The pyrolysis of bicyclo[1.1.0]butane derivatives can proceed through different pathways depending on the substitution pattern. For instance, the pyrolysis of methyl this compound-1-carboxylate results in the formation of methyl trans-3-isopropenyl-2,2-dimethylcyclopropane-1-carboxylate. This outcome is consistent with a concerted pericyclic [σ²s + σ²a] process. lookchem.com
Metal-catalyzed rearrangements offer alternative pathways for the isomerization of bicyclo[1.1.0]butanes. Rhodium(I) complexes, for example, promote the isomerization of methylated bicyclo[1.1.0]butanes to derivatives of 1,3-butadiene (B125203) or vinylcyclopropane (B126155). nih.gov In the case of this compound, where a simple hydrogen migration to form a 1,3-butadiene is not possible, a vinyl migration has been suggested as a plausible pathway. nih.gov These rearrangements are understood to involve the cleavage of a side bond and the central bond of the bicyclo[1.1.0]butane nucleus in what can be formally described as a retro-carbene addition. nih.gov Detailed studies suggest a stepwise process involving initial cleavage of a side bond followed by cleavage of the central bond. nih.gov
| Starting Material | Catalyst/Conditions | Major Product(s) | Reference |
| Methyl this compound-1-carboxylate | Pyrolysis | Methyl trans-3-isopropenyl-2,2-dimethylcyclopropane-1-carboxylate | lookchem.com |
| This compound | Rhodium(I) complex | 1,3-Butadiene derivatives (via vinyl migration) | nih.gov |
| Methylated bicyclo[1.1.0]butanes | Rhodium(I) complex | 1,3-Butadiene or vinylcyclopropane derivatives | nih.gov |
Valence Isomerization Phenomena in Bicyclo[1.1.0]butane Analogues
Valence isomerization, a process involving the reorganization of bonding electrons and atomic positions, is a key reaction pathway for bicyclo[1.1.0]butane and its analogues. In these systems, the transformation often leads to more stable isomeric forms. For heteroatom-substituted bicyclo[1.1.0]butanes, such as 2-phospha-4-silabicyclo[1.1.0]butane, theoretical studies have shown that the monocyclic 1,2-dihydro-1,2-phosphasiletes are the thermodynamically preferred products. nih.gov This contrasts with the isomerization of the all-carbon bicyclo[1.1.0]butane, which favors the formation of 1,3-butadiene. nih.gov
An unprecedented direct isomerization pathway to the 1,2-dihydro-1,2-phosphasiletes has been identified, which is competitive with the isomerization pathway that proceeds through open-chain butadienes. nih.gov This direct pathway is described as a [σ²s + σ²a] process and becomes more favorable with electron-donating substituents on the silicon atom. nih.gov The study of such valence isomerizations in heteroatom-containing analogues provides valuable insights into the fundamental reactivity of the bicyclo[1.1.0]butane framework. nih.gov
Photochemical Reactions and Photoinduced Electron Transfer Processes of Bicyclo[1.1.0]butanes
Photochemical methods provide a powerful means to activate bicyclo[1.1.0]butanes, leveraging light energy to drive unique chemical transformations that are often inaccessible under thermal conditions.
Pathways of Excited State Reactivity
The photochemistry of bicyclo[1.1.0]butane is characterized by a rich and complex excited-state reactivity. researchgate.netresearchgate.net Upon photoexcitation, bicyclo[1.1.0]butanes can undergo transformations through various pathways, including single electron transfer (SET) and energy transfer (EnT). archive.org These photochemical strain-release reactions have gained significant attention for their ability to generate diverse and structurally complex molecules. archive.org
Theoretical calculations have been instrumental in understanding the excited states of bicyclo[1.1.0]butane. researchgate.netresearchgate.net These studies have shown that in solution, there is an increase in Rydberg-valence mixing of the excited states. researchgate.netresearchgate.net This mixing of antibonding valence character is crucial for explaining the solution-phase photochemistry, which often involves bond-breaking and the formation of conical intersection intermediates. researchgate.netresearchgate.net The generation of radical cations of bicyclo[1.1.0]butane derivatives through photoinduced electron transfer is a key step in many of these reactions. diva-portal.org
Photocatalytic Oxidative Activation of Bicyclo[1.1.0]butanes for Formal Cycloadditions
A significant advancement in the photochemistry of bicyclo[1.1.0]butanes is their photocatalytic oxidative activation for formal [2σ+2π] cycloadditions. diva-portal.org This strategy utilizes a strongly oxidizing acridinium (B8443388) organophotocatalyst under visible light irradiation. diva-portal.org The photocatalyst facilitates the single-electron oxidation of the bicyclo[1.1.0]butane to generate a radical cation intermediate. diva-portal.org
This highly reactive radical cation can then engage in cycloaddition reactions with a variety of partners, including alkenes and aldehydes, to produce bicyclo[2.1.1]hexanes and oxabicyclo[2.1.1]hexanes, respectively. diva-portal.org The reaction exhibits broad functional group tolerance and allows for the construction of complex, three-dimensional scaffolds that are of interest in medicinal chemistry. diva-portal.org Mechanistic investigations, including electrochemical, photophysical, and radical-trapping studies, have provided strong support for the proposed oxidative mechanisms. diva-portal.org The interplay between the specific bicyclo[1.1.0]butane and the coupling partner can influence the reaction mechanism, leading to regiodivergent pathways and complementary products. diva-portal.org
| Bicyclo[1.1.0]butane Substrate | Coupling Partner | Photocatalyst | Product Type | Reference |
| Ketone-substituted BCBs | Alkenes | Acridinium organophotocatalyst | Bicyclo[2.1.1]hexanes | diva-portal.org |
| Ketone-substituted BCBs | Aldehydes | Acridinium organophotocatalyst | Oxabicyclo[2.1.1]hexanes | diva-portal.org |
| Carboxylic acid-substituted BCBs | Styrene | [tBu₂MesAcr][BF₄] | Bicyclo[2.1.1]hexanes | diva-portal.org |
| Ester-substituted BCBs | Styrene | [tBu₂MesAcr][BF₄] | Bicyclo[2.1.1]hexanes | diva-portal.org |
| Amide-substituted BCBs | Styrene | [tBu₂MesAcr][BF₄] | Bicyclo[2.1.1]hexanes | diva-portal.org |
| Sulfone-substituted BCBs | Styrene | [tBu₂MesAcr][BF₄] | Bicyclo[2.1.1]hexanes | diva-portal.org |
Mechanistic Probes Utilizing Radical Trapping Experiments
The reactivity of this compound (TMB) has been investigated through mechanistic probes that leverage radical trapping experiments. These studies provide insight into the formation and behavior of radical intermediates generated from the strained bicyclic structure. The generation of bicyclo[1.1.0]butyl radical cations can be achieved through single-electron oxidation, for instance, via photoredox catalysis. nih.govnih.gov The synthetic utility of these radical cations is demonstrated by their participation in highly regioselective and diastereoselective [2π + 2σ] cycloaddition reactions with a variety of alkenes. nih.govnih.gov
One key finding from these experiments is that the radical cation of TMB reacts with alkenes to form bicyclo[2.1.1]hexane derivatives through stepwise [2σ+2π] pathways. The presence of radical intermediates in these and other transformations of bicyclo[1.1.0]butanes has been supported by chemical and spectroscopic evidence, including electron spin resonance (ESR) studies. For example, the radical addition of a phenylsulfanyl radical to the central carbon-carbon bond of a bicyclo[1.1.0]butane system results in a phenylsulfanyl-substituted cyclobutane (B1203170), illustrating how radicals can be trapped by the strained ring system. thieme-connect.de These experiments collectively indicate that radical pathways are a significant aspect of TMB's reactivity, driven by the release of its inherent strain energy. nih.gov
Transition Metal-Catalyzed Transformations of Bicyclo[1.1.0]butanes
The high strain energy of bicyclo[1.1.0]butanes makes them susceptible to rearrangements and isomerizations catalyzed by various transition metals. These transformations often involve the cleavage of the weak central and/or peripheral carbon-carbon bonds.
Gold-Catalyzed Rearrangements of this compound
Gold salts have been shown to be effective catalysts for the rearrangement of this compound. In studies reported by Paul G. Gassman in 1972, the reaction was found to be completely selective. beilstein-journals.org When TMB was treated with gold(III) iodide (AuI₃) or gold(I) cyanide (AuCN), it exclusively rearranged to form 2,5-dimethyl-2,4-hexadiene (B125384) in moderate yields. beilstein-journals.org This transformation highlights the ability of gold catalysts to promote the cleavage of the strained C-C sigma bonds within the bicyclobutane core to yield diene products. beilstein-journals.org
Table 1: Gold-Catalyzed Rearrangement of this compound
| Catalyst | Product | Yield | Reference |
|---|---|---|---|
| AuI₃ | 2,5-dimethyl-2,4-hexadiene | Moderate | beilstein-journals.org |
| AuCN | 2,5-dimethyl-2,4-hexadiene | Moderate | beilstein-journals.org |
Ruthenium-Carbonyl Complex Promoted Isomerizations of Methylated Bicyclo[1.1.0]butanes
Ruthenium-carbonyl complexes are also known to promote the isomerization of methylated bicyclo[1.1.0]butanes, including this compound. beilstein-journals.orgresearchgate.net For instance, the reaction of 1,2,2-trimethylbicyclo[1.1.0]butane with a ruthenium-carbonyl complex leads to the formation of both a diene and a cyclopropyl (B3062369) derivative. beilstein-journals.org These isomerizations demonstrate the catalyst's role in breaking the strained bonds of the bicyclic system to afford more stable acyclic or monocyclic structures. The specific products formed depend on the substitution pattern of the bicyclo[1.1.0]butane derivative. beilstein-journals.org
Palladium(0) and Platinum Complex-Mediated Carbon-Carbon Bond Rupture
Complexes of palladium(0) and platinum(0) are known to promote the rupture of carbon-carbon bonds in strained ring systems. acs.org In the context of bicyclo[1.1.0]butanes, palladium-catalyzed reactions often proceed via the cleavage of the central C-C bond. nih.govsemanticscholar.org This reactivity has been harnessed in cycloaddition and cross-coupling reactions. nih.govsemanticscholar.org For example, palladium catalysis can facilitate the cycloaddition of bicyclobutanes with 1,4-dipole species, representing a strategy where the cycloaddition partner is activated rather than the bicyclobutane itself. nih.gov This catalytic action leads to the formation of larger, functionalized bicyclic systems through the cleavage of the highly strained bicyclobutane core. acs.orgnih.gov
Rhodium(I) Complex Promoted Rearrangements of Methylated Bicyclo[1.1.0]butanes
Rhodium(I) complexes effectively catalyze the rearrangement of various methylated bicyclo[1.1.0]butanes, including this compound. lookchem.comresearchgate.net These isomerizations typically yield derivatives of 1,3-butadiene or vinylcyclopropane. lookchem.com Mechanistic studies, including those using deuterated substrates, have established that the reaction proceeds through the cleavage of both a peripheral and the central bond of the bicyclo[1.1.0]butane nucleus in what can be described as a formal retro-carbene addition. lookchem.com
The process is believed to be stepwise, involving the initial cleavage of a side bond followed by the cleavage of the central bond. lookchem.com The resulting intermediate has been described as a resonance hybrid of a transition metal-complexed carbene and a transition metal-bonded carbonium ion. lookchem.com In the specific case of this compound, a simple hydrogen migration to form a 1,3-butadiene is not possible. For this substrate, a vinyl migration has been proposed as the key mechanistic step to account for the observed products. lookchem.com More recent studies on related systems support the intermediacy of rhodium carbenoid and metallocyclobutane species in these types of rearrangements. nih.govresearchgate.net
Table 2: General Products from Rhodium(I)-Catalyzed Rearrangements of Methylated Bicyclo[1.1.0]butanes
| Substrate Class | General Product Type(s) | Proposed Mechanistic Feature for TMB | Reference |
|---|---|---|---|
| Methylated Bicyclo[1.1.0]butanes | 1,3-Butadiene derivatives, Vinylcyclopropane derivatives | N/A | lookchem.com |
| This compound | Rearranged diene | Vinyl migration | lookchem.com |
Pentafluorophenylcopper Tetramer Afforded Diene Products
Copper complexes have also been utilized to promote rearrangements of methylated bicyclo[1.1.0]butanes. Specifically, pentafluorophenylcopper tetramer has been shown to react with 1,2,2-trimethylbicyclo[1.1.0]butane to predominantly yield diene products. beilstein-journals.org This reaction further illustrates the general theme of transition metal-catalyzed isomerizations of these highly strained molecules, where the relief of ring strain provides a strong thermodynamic driving force for the transformation into more stable, unsaturated acyclic structures. beilstein-journals.org
Ring-Opening Reactions and Specific Bond Cleavage Mechanisms of this compound
The significant ring strain inherent in the bicyclo[1.1.0]butane framework of this compound is a powerful driving force for a variety of ring-opening reactions. Cleavage of the central C1-C3 bond, in particular, allows for the formation of more stable cyclobutane or acyclic derivatives. The reactivity of this strained hydrocarbon can be initiated through several distinct mechanistic pathways, including nucleophilic additions, electrophilic activations, and radical-mediated processes.
Nucleophilic Additions to Bicyclo[1.1.0]butanes
The strained C-C single bonds of bicyclo[1.1.0]butanes (BCBs) exhibit unusual reactivity, allowing them to act as electrophilic partners in reactions with nucleophiles. This reactivity is particularly pronounced in BCBs bearing electron-withdrawing groups, which facilitate nucleophilic attack at the bridgehead carbons. While specific studies on nucleophilic additions to this compound are not extensively detailed in the reviewed literature, the general mechanism involves the attack of a nucleophile on one of the bridgehead carbons, leading to the cleavage of the central C1-C3 bond. This process results in the formation of a cyclobutyl anion, which can then be protonated or react with an electrophile to yield the final product.
In some cases, intramolecular nucleophilic substitution can be a key step in the synthesis of bicyclo[1.1.0]butane derivatives themselves. For instance, the cyclization of cyclopropylmetal intermediates can proceed via an intramolecular nucleophilic substitution to form the bicyclo[1.1.0]butane core. acs.org The success of such reactions depends on the delicate balance between the desired cyclization and potential side reactions like ring fragmentation into dienes. acs.org The presence of the four methyl groups in this compound would be expected to influence the stereoelectronics and accessibility of the bridgehead carbons to incoming nucleophiles.
Electrophilic Activations Leading to Ring Opening
Electrophilic activation provides a powerful method for the controlled ring-opening of bicyclo[1.1.0]butanes. Transition metals, particularly those with a high affinity for C-C sigma bonds, can catalyze the isomerization of these strained systems. In the case of this compound, gold salts have been shown to be effective catalysts for its rearrangement. beilstein-journals.org
The reaction of this compound with gold(I) iodide (AuI) or gold(I) cyanide (AuCN) leads to a completely selective ring-opening, affording 2,5-dimethyl-2,4-hexadiene in moderate yields. beilstein-journals.org This transformation highlights the ability of gold catalysts to interact with the strained C-C bonds of the bicyclobutane core, facilitating their cleavage and subsequent rearrangement to a more stable diene structure.
Rhodium(I) complexes have also been investigated for their ability to promote the isomerization of methylated bicyclo[1.1.0]butanes. lookchem.com These reactions typically yield derivatives of 1,3-butadiene or vinylcyclopropane. The mechanism is proposed to involve a stepwise cleavage of a side bond followed by the central bond of the bicyclo[1.1.0]butane nucleus. lookchem.com For this compound, where a simple hydrogen migration to form a 1,3-butadiene is not possible, a vinyl migration has been suggested as a plausible pathway. lookchem.com
Table 1: Transition Metal-Promoted Rearrangements of this compound
| Catalyst | Product | Yield | Reference |
| AuI₃ or AuCN | 2,5-Dimethyl-2,4-hexadiene | Moderate | beilstein-journals.org |
| Rhodium(I) complex | Isomerized products (vinyl migration suggested) | Not specified | lookchem.com |
Radical Additions and the Role of Radical Cation Intermediates
The generation of radical cation intermediates from bicyclo[1.1.0]butanes via single-electron oxidation has emerged as a versatile strategy for their functionalization. nih.govnih.gov This approach allows for novel cycloaddition reactions that are otherwise difficult to achieve. Photoredox catalysis is a particularly effective method for the single-electron oxidation of BCBs, leading to the formation of highly reactive bicyclo[1.1.0]butyl radical cations. nih.govnih.gov
These radical cations can then participate in highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with a variety of alkenes, including non-activated olefins. nih.govnih.gov This transformation provides access to bicyclo[2.1.1]hexane (BCH) structures, which are valuable motifs in medicinal chemistry. The reaction proceeds through the addition of the alkene to the radical cation intermediate, followed by ring closure. The broad scope of alkene coupling partners makes this a powerful tool for the synthesis of complex polycyclic systems. nih.gov
While specific examples detailing the radical cation chemistry of this compound are limited in the provided search results, the general principles of photoredox-catalyzed activation of BCBs are expected to apply. The methyl substituents would likely influence the stability and reactivity of the corresponding radical cation intermediate.
Strain-Release Driven Umpolung Reactions for C(sp³)-C(sp³) Bond Construction
The inherent strain in bicyclo[1.1.0]butanes can be harnessed to achieve umpolung reactivity, effectively reversing the normal polarity of the C-C σ-bonds. This strategy enables the construction of C(sp³)-C(sp³) bonds at what would typically be an electrophilic position. researchgate.net This transformation can be achieved without the need for transition-metal catalysis, relying instead on the significant strain release as the driving force. researchgate.net
A notable example of this is the formal Alder-ene reaction of BCBs with electron-deficient alkenes. usc.edunih.govnih.govrsc.org In this reaction, the bicyclo[1.1.0]butane acts as the "ene" component, and the electron-deficient alkene serves as the "enophile." The reaction proceeds through a concerted cleavage of the central C-C σ-bond with a concomitant hydrogen transfer, leading to the formation of functionalized cyclobutenes. usc.edunih.govnih.gov This provides a direct and atom-economical route to these valuable four-membered ring structures. The reaction of bicyclo[1.1.0]butanes with β-fluoroalkyl-α,β-unsaturated ketones, for instance, yields a variety of cyclobutene (B1205218) and diene products with high regio- and diastereoselectivity. usc.edunih.gov
Theoretical Chemistry and Computational Analysis of 2,2,4,4 Tetramethylbicyclo 1.1.0 Butane
Quantum Mechanical Studies of Electronic Structure and Bonding in Bicyclo[1.1.0]butane Systems
Bicyclo[1.1.0]butanes (BCBs) are characterized by their "butterfly" conformations and unique reactivity stemming from their high strain energy. rsc.org The geometric constraints of the bicyclic system lead to unusual bonding arrangements. The bridgehead carbons adopt exceptionally tight bond angles, necessitating a hybridization model where the central C1-C3 bond is composed almost entirely of p orbitals. nih.gov This results in significant electron density located outside the internuclear axis, creating "bent" bonds. nih.gov
This unique electronic structure imparts π-like character to the strained central σ-bond, allowing it to participate in conjugation. nih.govrsc.org Theoretical and experimental evidence has confirmed this property. nih.gov The highest occupied molecular orbital (HOMO) of bicyclo[1.1.0]butane is primarily localized on the C1-C3 bond. proquest.com The substitution with four methyl groups in 2,2,4,4-tetramethylbicyclo[1.1.0]butane is expected to further influence the electronic properties through inductive effects and hyperconjugation, though specific computational studies on this derivative are less common than for the parent compound.
Calculation of Strain Energies and Enthalpies of Formation for Bicyclo[1.1.0]butane Derivatives
The strain energy of bicyclo[1.1.0]butane is considerable, typically estimated to be in the range of 64-67 kcal/mol, which is greater than the sum of two cyclopropane (B1198618) rings. nih.govswarthmore.edu This high strain energy is a key driver of its reactivity. rsc.orgdiva-portal.org Computational methods, such as electronic structure theory, are commonly used to calculate strain energies. swarthmore.edu One approach involves computing the energies of components in an isodesmic or homodesmotic reaction. swarthmore.edu Another method is to calculate the enthalpy of formation and compare it to strain-free reference values. swarthmore.eduanu.edu.au
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Bicyclo[1.1.0]butane | 66.5 - 67.0 |
| Cyclobutane (B1203170) | 26.3 - 27.1 |
| Cyclobutene (B1205218) | 30.3 - 31.1 |
| Methylenecyclopropane | 36.9 - 37.0 |
Elucidation of Reaction Pathways and Transition States through Density Functional Theory (DFT)
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms of bicyclo[1.1.0]butane derivatives. rsc.org DFT calculations can elucidate reaction pathways, identify transition states, and rationalize observed regioselectivity and stereoselectivity. rsc.orgacs.org For instance, in photocatalytic [2π + 2σ] cycloaddition reactions, DFT has been used to show that the transition state between the α-carbonyl site of a reaction partner and the C3 position of the BCB is thermodynamically favorable, thus determining the regioselectivity. rsc.org
In studies of rhodium-catalyzed activations of BCBs, DFT calculations have been employed to compare different possible activation modes, such as C1-C3 insertion and oxidative addition at various bonds. acs.org These calculations have revealed that C2–C3 oxidative addition is the most favorable pathway in certain cases. acs.org DFT has also been used to rationalize the low diastereoselectivity in some radical cyclization reactions by showing a small energy difference between the diastereomeric transition states. acs.org
Ab Initio and Semi-Empirical Methods for Mechanistic Insights (e.g., QCISD(T), MINDO/3)
Beyond DFT, other computational methods have been applied to study bicyclo[1.1.0]butane systems. High-level ab initio methods like QCISD(T) (Quadratic Configuration Interaction with Single and Double excitations and a perturbative Triple correction) can provide very accurate energetic information, which is crucial for refining the understanding of reaction mechanisms.
Semi-empirical methods, such as MINDO/3, have also been used to calculate the molecular geometries and heats of formation for bicyclic systems, including derivatives of bicyclo[1.1.0]butane. researchgate.net While less computationally expensive than ab initio methods, they can still provide valuable qualitative insights into the structural parameters and strain energies of these molecules. researchgate.net The choice of computational method often involves a trade-off between accuracy and computational cost, and the combination of different methods can provide a more complete picture of the system's behavior.
Non-Adiabatic Molecular Dynamics Simulations for Photochemical Processes
The photochemistry of bicyclo[1.1.0]butane and its derivatives is a rich area of study, often involving transitions between different electronic states. rsc.orgproquest.com Non-adiabatic molecular dynamics (NAMD) simulations are essential for modeling these processes, as they can describe the dynamics when the Born-Oppenheimer approximation breaks down. ruhr-uni-bochum.dersc.org
Photochemical reactions of BCBs can proceed through single electron transfer (SET) or energy transfer (EnT) pathways. rsc.org NAMD simulations can help to understand the photophysical properties and reaction mechanisms, such as the asynchronous breaking of σ-bonds following photoexcitation. researchgate.net For example, in the photochemical denitrogenation of related bicyclic azoalkanes, NAMD simulations have shown that one σ-bond breaks on the excited state surface (S₁) before the system hops to the ground state (S₀) where the second σ-bond breaks. researchgate.net Such simulations are crucial for understanding the complex dynamics of photochemical processes in strained ring systems.
Hybridization and Correlation with Spectroscopic Parameters for Strained Ring Systems
The unusual hybridization in bicyclo[1.1.0]butane has a direct impact on its spectroscopic properties. The high p-character of the orbitals forming the central C1-C3 bond and the increased s-character of the exocyclic orbitals at the bridgehead carbons influence NMR coupling constants and vibrational frequencies. nih.gov For instance, the exponents n of spⁿ-hybrids for C-H bonds in strained valence isomers of benzene (B151609) have been shown to correlate with the NMR chemical shifts of the protons. researchgate.net
Applications of Bicyclo 1.1.0 Butanes in Synthetic Organic Chemistry and Molecular Design
Bicyclo[1.1.0]butanes as Versatile Building Blocks for Polysubstituted Strained Carbocycles
While the literature provides extensive examples of bicyclo[1.1.0]butanes (BCBs) being used to generate polysubstituted carbocycles, specific applications starting directly with 2,2,4,4-tetramethylbicyclo[1.1.0]butane are less common. nih.gov However, the principle of its utility lies in its ability to undergo ring-opening reactions that result in a tetramethyl-substituted cyclobutane (B1203170) core, onto which additional functional groups can be introduced.
One documented example involves the synthesis of 1,3-di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane. researchgate.net Although this example describes the synthesis of a substituted BCB rather than its use as a building block, it highlights that the core tetramethyl structure can be further functionalized. The subsequent ring-opening of such a derivative would lead to a polysubstituted cyclobutane, demonstrating the potential of the 2,2,4,4-tetramethyl scaffold in accessing complex carbocyclic systems.
Synthesis of Cyclobutane and Cyclobutene (B1205218) Derivatives via Bicyclo[1.1.0]butane Ring Opening
The strain-release-driven ring-opening of this compound is a key application, providing access to substituted cyclobutane and cyclobutene derivatives, or in some cases, acyclic dienes. nih.govresearchgate.net This transformation can be promoted by transition metal catalysts, which facilitate the cleavage of the highly strained central C-C bond. lookchem.comnih.gov
Research by Paul G. Gassman and colleagues detailed the rearrangements of methylated bicyclo[1.1.0]butanes promoted by rhodium(I) complexes. lookchem.comacs.org In the specific case of this compound, where a simple hydrogen migration to form a 1,3-butadiene (B125203) is structurally precluded, a vinyl migration was proposed as the operative mechanism. lookchem.com This process involves a stepwise cleavage of a side bond followed by the central bond, proceeding through a transition metal-complexed carbene intermediate. lookchem.com
Gold-catalyzed rearrangements have also been shown to be effective. nih.govbeilstein-journals.org The reaction of this compound with gold catalysts such as AuI₃ or AuCN was completely selective, yielding 2,5-dimethyl-2,4-hexadiene (B125384) in moderate yields. nih.govbeilstein-journals.org Another example of cyclobutane synthesis is the addition of tetramethyldiarsine across the central bond, which predominantly forms cis-1,3-bis(dimethylarsino)-2,2,4,4-tetramethylcyclobutane. cdnsciencepub.com
| Reactant | Catalyst/Reagent | Product(s) | Yield | Reference |
|---|---|---|---|---|
| This compound | Rhodium(I) complexes | Isomerized products via vinyl migration | Not Specified | lookchem.com |
| This compound | AuI₃ or AuCN | 2,5-Dimethyl-2,4-hexadiene | Moderate | nih.govbeilstein-journals.org |
| This compound | Tetramethyldiarsine | cis-1,3-Bis(dimethylarsino)-2,2,4,4-tetramethylcyclobutane | Not Specified | cdnsciencepub.com |
Generation of Bicyclo[2.1.1]hexanes and Oxabicyclo[2.1.1]hexanes from Bicyclo[1.1.0]butane Activation
The formal [2σ+2π] cycloaddition between bicyclo[1.1.0]butanes and alkenes or aldehydes is a known strategy for constructing bicyclo[2.1.1]hexane and oxabicyclo[2.1.1]hexane skeletons, respectively. uzh.chnih.govresearchgate.net This transformation effectively expands the bicyclobutane core by inserting a two-atom bridge. However, a review of the available scientific literature did not yield specific examples where this compound was used as the starting material for these particular synthetic applications.
Utility in the Construction of Bicyclo[1.1.1]pentane Frameworks
The synthesis of the bicyclo[1.1.1]pentane (BCP) framework can be achieved through the insertion of a carbene into the central bond of a bicyclo[1.1.0]butane. nih.govnih.gov This method is one of the primary strategies for accessing the BCP core, which is of significant interest in medicinal chemistry as a bioisostere for phenyl rings. researchgate.netwikipedia.orgchemrxiv.org Despite the establishment of this general methodology, specific studies detailing the use of this compound for the construction of tetramethyl-substituted bicyclo[1.1.1]pentanes were not identified in the searched literature.
Strategic Deployment in the Synthesis of Complex Molecular Architectures
Bicyclo[1.1.0]butanes have been strategically employed as "spring-loaded" building blocks in the synthesis of complex molecules, including natural products. nih.govnih.gov The high strain energy contained within the BCB scaffold can be released to drive reactions that construct intricate polycyclic systems. nih.gov While the utility of various substituted bicyclobutanes in this context is well-documented, the available research did not provide specific examples of this compound being deployed in the total synthesis of a complex molecular architecture.
Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation in Bicyclo 1.1.0 Butane Research
Electron Spin Resonance (ESR) Spectroscopy for the Characterization of Radical Intermediates
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable tool for the detection and characterization of paramagnetic species, such as radicals, which are frequently proposed as key intermediates in the reactions of bicyclo[1.1.0]butanes. The hemolytic cleavage of the strained central C1-C3 bond in the bicyclo[1.1.0]butane core can generate biradical intermediates, and ESR spectroscopy provides direct evidence for their existence. nih.gov
In studies of intramolecular pericyclic reactions of bicyclo[1.1.0]butane derivatives, the reaction mechanism was questioned due to the mild, ambient temperature conditions. nih.gov A proposed mechanism involved the homolytic cleavage of the central bond to form a biradical intermediate. nih.gov To validate this hypothesis, ESR spectroscopy was employed in conjunction with spin-trapping experiments. While direct detection of the primary biradical is often challenging due to its transient nature, the use of spin traps like 2-methyl-2-nitrosopropane (B1203614) (MNP) allows for the formation of more stable nitroxide radical adducts that can be readily detected by ESR. researchgate.net
Experimental and simulated ESR data have shown strong agreement, supporting a biradical mechanism for these intramolecular reactions. nih.govresearchgate.net Spectral simulations have indicated the presence of two distinct spin adduct species, corroborating the hypothesis that a biradical intermediate is responsible for the observed product selectivity. nih.gov The presence of two different types of radical moieties provided strong evidence that the intramolecular cycloadditions of these bicyclo[1.1.0]butanes proceed via a biradical pathway. nih.gov
| Spin Trap | Radical Source | Observed Species | Key ESR Finding | Reference |
|---|---|---|---|---|
| 2-Methyl-2-nitrosopropane (MNP) | Biradical intermediate from bicyclo[1.1.0]butane derivative | Two distinct spin adducts | Supports a biradical mechanism for intramolecular pericyclic reactions. | nih.gov |
| N-tBu-α-phenylnitrone (PBN) | Radical cation of a ketone-substituted BCB | PBN-BCB radical adduct | Provides evidence for the formation of radical cation intermediates in photocatalytic reactions. | diva-portal.org |
UV/Vis Spectroscopy in the Investigation of Photocatalytic Activation Mechanisms
UV/Vis spectroscopy is a fundamental technique for studying photocatalytic reactions by providing information on the electronic transitions of the molecules involved. In the context of bicyclo[1.1.0]butane chemistry, it has been crucial for elucidating the mechanism of photocatalytic oxidative activation, a process that opens up new synthetic pathways by generating BCB radical cation intermediates. diva-portal.orgacs.org
A key aspect of a photocatalytic cycle is the initial absorption of light by the photocatalyst. UV/Vis spectroscopy is used to confirm that only the photocatalyst, and not the reactants (the BCB or its coupling partner), absorbs light at the wavelength used for irradiation. For instance, in the photocatalytic formal [2σ+2π] cycloaddition between a ketone-substituted BCB and styrene, UV/Vis spectra demonstrated that only the acridinium (B8443388) photocatalyst, [tBu2MesAcr][BF4], has significant absorbance at the irradiation wavelength of 456 nm. diva-portal.org Neither the BCB nor styrene, alone or combined, showed any absorption in this region, confirming that the reaction is initiated by the photoexcitation of the catalyst. diva-portal.org
Furthermore, spectroelectrochemical measurements, which combine UV/Vis spectroscopy with electrochemistry, can provide more direct evidence for the formation of proposed intermediates. In one study, applying a potential exceeding the oxidation potential of a BCB derivative led to the appearance of a new absorption band around 360 nm, which was attributed to the formation of the corresponding radical cation species. rsc.org This technique provides valuable insight into the electronic properties of transient intermediates that are central to the reaction mechanism. rsc.org
| Compound/System | λmax (nm) | Significance | Reference |
|---|---|---|---|
| [tBu2MesAcr][BF4] Photocatalyst | ~456 | Absorbs light from the 456 nm LEDs used for irradiation, initiating the photocatalytic cycle. | diva-portal.org |
| Ketone-substituted BCB 1a + Styrene 2a | No absorption at 456 nm | Confirms that the reactants are not directly excited by the light source. | diva-portal.org |
| BCB Radical Cation (from spectroelectrochemistry) | ~360 | Direct observation of a new absorption band provides evidence for the formation of the radical cation intermediate. | rsc.org |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Stereochemical and Mechanistic Problem Solving
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and advanced NMR techniques are critical for resolving complex structural and mechanistic questions in bicyclo[1.1.0]butane research. Beyond simple 1D proton and carbon spectra, techniques such as 2D NMR (COSY, HSQC, HMBC, NOESY) and the detailed analysis of coupling constants provide deep insights into stereochemistry, regioselectivity, and molecular connectivity. ipb.pt
In the study of products from strain-release reactions of BCBs, determining the precise regio- and stereochemistry is essential for understanding the reaction mechanism. For example, in photocatalytic [2π + 2σ] cycloaddition reactions, ¹H NMR analysis of the crude reaction mixture is routinely used to determine the diastereomeric ratio (d.r.) and regioisomeric ratio (r.r.) of the resulting bicyclo[2.1.1]hexane products. acs.org Two-dimensional NMR spectroscopy, such as Heteronuclear Single Quantum Coherence (HSQC), has been vital in confirming the bicyclic structure of derivatives by showing correlations between protons and the carbons they are attached to.
For 2,2,4,4-tetramethylbicyclo[1.1.0]butane specifically, detailed analysis of carbon-13-carbon-13 and carbon-13-hydrogen coupling constants has provided fundamental information about its unique bonding and hybridization. expchem3.com The values of these coupling constants are sensitive to the bond angles, bond lengths, and the s-character of the carbon orbitals involved in the bonds, offering a powerful probe into the electronic structure of this highly strained molecule. Furthermore, techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the through-space proximity of atoms, which is crucial for assigning the relative stereochemistry of complex, three-dimensional products derived from BCB reactions. ipb.pt
| NMR Technique | Application | Information Gained | Reference |
|---|---|---|---|
| ¹H NMR | Determination of product ratios | Diastereomeric and regioisomeric ratios (d.r., r.r.) in cycloaddition reactions. | acs.org |
| 2D-NMR (e.g., HSQC) | Structural confirmation | Confirmed the regioselectivity of nucleophilic attack and the bicyclic structure of derivatives. | |
| ¹³C-¹³C and ¹³C-¹H Coupling Constants | Electronic structure analysis | Provided insight into the bonding and hybridization within the this compound framework. | expchem3.com |
| NOESY | Stereochemical assignment | Determination of relative stereochemistry by identifying protons that are close in space. | ipb.pt |
High-Resolution Mass Spectrometry for Identification of Transient Reaction Adducts
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the elemental composition of a molecule with high accuracy and is particularly valuable for identifying transient intermediates and reaction adducts in complex chemical mixtures. rsc.orgresearchgate.net In the study of bicyclo[1.1.0]butane reaction mechanisms, where reactive species are often short-lived and present in low concentrations, the sensitivity and precision of HRMS are essential. nih.govresearchgate.net
HRMS has been used to support the mechanistic proposals derived from other spectroscopic methods, like ESR. For instance, in the investigation of biradical intermediates in intramolecular cycloadditions, Time-of-Flight (TOF) mass spectrometry analyses were conducted on the products from spin-trapping experiments. nih.gov The observed mass-to-charge ratios (m/z) were in agreement with the calculated masses for the proposed mono-adducts formed between the biradical intermediate and the spin trap, providing crucial corroborating evidence for the radical mechanism. nih.gov
In other applications, HRMS, often coupled with liquid chromatography (LC-MS), is used to identify unexpected products or to confirm the structure of desired adducts. The chemoselective reaction of bicyclobutane-based probes with biological thiols, for example, was monitored by LC-MS to confirm the formation of the desired thiol conjugate and the absence of side reactions with other nucleophiles like lysine (B10760008) and serine. nih.gov This ability to accurately identify species in a complex matrix makes HRMS an indispensable tool for confirming reaction pathways and identifying transient adducts that are key to mechanistic elucidation. nih.gov
| Proposed Species | Elemental Formula | Calculated m/z | Observed m/z | Significance | Reference |
|---|---|---|---|---|---|
| Radical Spin Adduct | C36H40N2O2P | 563.69 [M]+ | 563.54 | Confirmed the presence of the monoadduct, supporting a biradical mechanism. | nih.gov |
| Thiol-BCB Conjugate (TCP2) | Not specified | Not specified | Detected | Confirmed the chemoselective formation of the thiol adduct with a BCB-based probe. | nih.gov |
Future Directions and Emerging Research Avenues for 2,2,4,4 Tetramethylbicyclo 1.1.0 Butane and Its Analogues
Development of Novel Catalytic Systems for Enhanced Bicyclo[1.1.0]butane Activation and Selectivity
Future advancements in the chemistry of 2,2,4,4-Tetramethylbicyclo[1.1.0]butane and its analogues are intrinsically linked to the discovery of new catalytic systems that can harness their unique reactivity with high precision and efficiency. While early studies often relied on thermal or stoichiometric activation, emerging research is centered on catalytic approaches that offer superior control over reaction outcomes, particularly enantioselectivity, which is crucial for applications in medicinal chemistry. chinesechemsoc.org
A significant area of development is photoredox catalysis , which utilizes visible light to generate highly reactive intermediates from BCBs under mild conditions. researchgate.net The use of strongly oxidizing acridinium-based organophotocatalysts, for instance, enables the single-electron oxidation of BCBs to form radical cation intermediates. nih.govdiva-portal.orgacs.org This activation mode is distinct from traditional methods and facilitates novel transformations such as formal [2σ+2π] cycloadditions with alkenes and aldehydes. diva-portal.org Similarly, cobalt-based photocatalytic systems have been shown to enable [2π + 2σ] cycloadditions between BCBs and aldehydes. researchgate.net
Another promising frontier is catalyst-controlled chemodivergence , where the choice of catalyst dictates the reaction pathway, leading to different product classes from the same set of starting materials. For example, researchers have demonstrated that the reaction of BCB amides with azadienes can be steered by the catalyst: a Cu(I) catalyst promotes a formal cycloaddition to yield bicyclo[2.1.1]hexanes, whereas a Au(I) catalyst uniquely facilitates an addition-elimination pathway to produce cyclobutenes. researchgate.net Dual-activation catalysis, such as the use of gold(I) complexes that act as both σ- and π-acids, represents another sophisticated strategy to control reactivity and regioselectivity in cycloadditions with partners like allenes. acs.org
Furthermore, the exploration of organocatalysis is opening new avenues. N-Heterocyclic carbenes (NHCs), for example, have been employed to achieve an "umpolung" or polarity reversal of the innate reactivity of BCBs, allowing them to act as nucleophiles in couplings with various electrophiles. researchgate.net The development of chiral Lewis acid and Brønsted acid co-catalytic systems is also a key focus for achieving high enantioselectivity in cycloaddition reactions. chinesechemsoc.orgacs.org
| Catalytic System | Activation Mode | Transformation Achieved | Key Advantage |
|---|---|---|---|
| Acridinium (B8443388) Organophotocatalysts | Oxidative (Single-Electron Transfer) | [2σ+2π] Cycloadditions | Access to radical cation intermediates under mild conditions. diva-portal.orgacs.org |
| Cu(I) / Au(I) Catalysis | Catalyst-Controlled Chemodivergence | Selective formation of bicyclo[2.1.1]hexanes or cyclobutenes. researchgate.net | Divergent synthesis of distinct scaffolds from identical substrates. |
| N-Heterocyclic Carbenes (NHCs) | Umpolung (Polarity Reversal) | Coupling with electrophiles (e.g., aldehydes, imines). researchgate.net | Enables BCBs to function as nucleophilic synthons. |
| Chiral Lewis/Brønsted Acids | Asymmetric Catalysis | Enantioselective (3+2) Cycloadditions. chinesechemsoc.org | High stereocontrol for synthesizing chiral molecules. |
| Cobalt Photocatalysis | Oxidative Radical Cation Generation | [2π+2σ] Cycloadditions with aldehydes. researchgate.net | Efficient construction of complex molecular architectures. |
Exploration of Unprecedented Reactivity Modes and Complex Cascade Transformations
Beyond refining existing transformations, a major thrust of future research is the discovery of fundamentally new ways in which the BCB scaffold can react. The high strain energy of compounds like this compound can be channeled into complex cascade reactions, allowing for the rapid construction of intricate molecular frameworks in a single step.
One of the most significant recent developments is the ability to generate and synthetically utilize bicyclo[1.1.0]butyl radical cations . nih.gov This reactivity, accessed via photoredox catalysis, has unlocked cycloaddition reactions with previously inaccessible partners, including non-activated alkenes, greatly expanding the synthetic utility of BCBs. nih.govacs.org This approach stands in stark contrast to the more established nucleophilic or reductive activation pathways.
Researchers are also uncovering unprecedented skeletal rearrangements and cyclizations. For example, visible-light induction has led to a novel (1,2,3)‐cyclization of BCBs through a 1,4‐hydrogen atom transfer (HAT) process, forging complex bicyclo[4.1.1] frameworks. researchgate.net Another innovative strategy involves the use of Lewis acids to catalyze unexpected cascade reactions, such as the reaction of BCBs with triazinanes to produce complex biscyclobutenyl amines. rsc.org The exploration of pericyclic processes, long overlooked for BCBs, is also gaining traction, with reports of stereoselective Alder-ene type reactions with strained alkenes and alkynes. chemrxiv.org
These discoveries highlight a paradigm shift towards using BCBs not just as precursors to simple cyclobutanes, but as linchpins in multi-bond-forming cascade reactions that build molecular complexity rapidly and efficiently.
| Reactivity Mode / Cascade | Enabling Method | Resulting Structure / Transformation | Significance |
|---|---|---|---|
| Radical Cation Cycloaddition | Photoredox Catalysis (SET) | Reaction with non-activated alkenes. nih.gov | Expands substrate scope to previously unreactive partners. |
| Umpolung Reactivity | N-Heterocyclic Carbene Catalysis | BCB acts as a nucleophile. researchgate.net | Reverses the traditional electrophilic nature of the BCB core. |
| (1,2,3)‐Cyclization | Visible-Light-Induced 1,4-HAT | Formation of bicyclo[4.1.1] frameworks. researchgate.net | Unprecedented skeletal rearrangement. |
| Lewis Acid-Catalyzed Cascade | In(OTf)₃ Catalysis | Formation of biscyclobutenyl amines from triazinanes. rsc.org | Rapid assembly of complex "butterfly-shaped" molecules. |
| Alder-Ene Reactions | Thermal or Light-Induced | Cyclobutenes decorated with cyclopropanes or arenes. chemrxiv.org | Exploits BCBs in concerted pericyclic reactions. |
Advanced Computational Modeling for Predictive Reactivity and Rational Design of Novel Bicyclo[1.1.0]butane Derivatives
As the chemistry of BCBs becomes more sophisticated, advanced computational modeling, particularly Density Functional Theory (DFT), is transitioning from a tool for post-experimental rationalization to a predictive engine for reaction discovery and catalyst design. Future research will increasingly rely on in silico experiments to guide synthetic efforts, saving time and resources.
Computational studies are already proving indispensable for unraveling complex reaction mechanisms. For example, DFT calculations have been crucial in understanding the subtle factors that govern regiodivergence in photocatalytic reactions, the stereoselectivity of ene reactions, and the dual-activation mechanism in gold-catalyzed cycloadditions. acs.orgchemrxiv.orgrsc.org By providing detailed insights into transition states and reaction pathways, these models allow chemists to understand the origins of selectivity and reactivity. researchgate.net
A compelling application of predictive modeling is the de novo design of BCB derivatives with tailored properties. A computational study on the yet-unsynthesized hexafluorobicyclo[1.1.0]butane predicted it to be surprisingly robust and to exhibit unique reactivity, such as undergoing thermal rearrangement to a cyclobutene (B1205218) instead of a diene, unlike its parent hydrocarbon. acs.org This type of predictive work allows researchers to target novel, high-value molecules with specific desired characteristics before embarking on challenging syntheses.
Looking ahead, the integration of machine learning algorithms with quantum chemical calculations could accelerate the discovery of optimal catalysts and reaction conditions. By training models on existing experimental and computational data, it may become possible to predict the outcomes of new BCB reactions with high accuracy, guiding the rational design of derivatives for specific applications in materials science and medicine.
| Computational Method | Application Area | Example of Insight Gained |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Elucidation | Understanding regiodivergent pathways in cycloadditions. rsc.org |
| DFT Calculations | Rationalizing Selectivity | Explaining the origin of stereoselectivity in pericyclic reactions. chemrxiv.org |
| Ab Initio Calculations | Predictive Reactivity | Predicting the unique stability and reaction modes of hexafluorobicyclo[1.1.0]butane. acs.org |
| DFT and Mechanistic Studies | Intermediate Characterization | Understanding the physical nature of bicyclo[1.1.0]butyl radical cations. nih.gov |
Integration of Bicyclo[1.1.0]butane Scaffolds in Interdisciplinary Chemical Research Beyond Traditional Synthesis
The unique structural and reactive properties of BCBs and their derivatives are driving their adoption in fields beyond traditional organic synthesis. The future will see an expanded role for these scaffolds in medicinal chemistry, chemical biology, and materials science.
In medicinal chemistry , BCB-derived scaffolds are highly valued as bioisosteres—three-dimensional replacements for common planar structures like phenyl rings. researchgate.net Replacing a flat aromatic ring with a rigid, sp³-rich bicyclic core can significantly improve a drug candidate's metabolic stability, solubility, and binding selectivity. chinesechemsoc.org The resulting bicyclo[1.1.1]pentanes (BCPs), often synthesized from BCBs, are of particular interest for this purpose. nih.gov The development of efficient methods to synthesize diverse BCB analogues is therefore critical for accelerating drug discovery. chemrxiv.org
In chemical biology , BCBs are being developed as novel "covalent warheads." chemrxiv.org Their strain-release reactivity can be tuned to achieve selective covalent modification of biological macromolecules, such as cysteine residues in proteins. This allows for the development of highly selective chemical probes to study protein function and for the design of targeted covalent inhibitors as therapeutics. chemrxiv.org The ability to functionalize the BCB core late in a synthesis provides a powerful tool for creating libraries of these probes. nih.gov
In materials science , the rigid, rod-like structures that can be built from BCBs, such as BCPs, are being explored as components in advanced materials. nih.gov Their well-defined geometry makes them suitable as linkers in metal-organic frameworks (MOFs), as building blocks for molecular rods, and as components in liquid crystals. Furthermore, the unique energetic properties of strained hydrocarbons like this compound have led to their investigation in the field of energetic materials for applications such as rocket propulsion. dtic.mil
| Field of Research | Role of BCB Scaffold | Potential Advantage |
|---|---|---|
| Medicinal Chemistry | Phenyl Ring Bioisostere. chinesechemsoc.orgresearchgate.net | Improved pharmacokinetic properties (e.g., solubility, metabolic stability). |
| Chemical Biology | Tunable Covalent Warhead. chemrxiv.org | Selective modification of protein targets for probes and therapeutics. |
| Materials Science | Rigid Molecular Linker/Rod. nih.gov | Construction of novel polymers, liquid crystals, and MOFs. |
| Energetic Materials | High-Energy Density Fuel Component. dtic.mil | Potential for advanced propulsion systems. |
Q & A
Q. What are the optimal synthetic routes for 2,2,4,4-tetramethylbicyclo[1.1.0]butane, and how can experimental challenges like reagent decomposition be mitigated?
The synthesis of bicyclo[1.1.0]butane derivatives often faces challenges due to their inherent strain and reactivity. For example, alkylation of bicyclo[1.1.0]butane with methyl 4-bromobut-2-ynoate leads to decomposition of the alkylating agent under standard conditions . To address this, alternative strategies such as introducing electron-withdrawing groups (e.g., esters) at terminal positions can stabilize intermediates. Methodologies involving photoredox catalysis or Lewis acid-mediated functionalization (e.g., ester installation) are promising for improving yield and selectivity.
Q. How can spectroscopic and computational methods be applied to characterize the strained structure of this compound?
Key techniques include:
- Mass spectrometry : Gas-phase ion energetics data (e.g., appearance energies for fragment ions like C₂H₃⁺ at 11.9 ± 0.2 eV) help identify decomposition pathways .
- NMR spectroscopy : Chemical shifts and coupling constants reveal strain-induced electronic effects. For derivatives like this compound-1-carboxylic acid methyl ester (C₁₀H₁₆O₂), isotopic labeling or NOE experiments can resolve stereochemical ambiguities .
- Computational modeling : Density Functional Theory (DFT) calculations validate bond angles and strain energy, which are critical for predicting reactivity .
Q. What thermodynamic data are available for assessing the stability of bicyclo[1.1.0]butane derivatives under experimental conditions?
Thermochemical parameters for bicyclo[1.1.0]butane include:
- Enthalpy of formation (ΔfH°) : Derived from gas-phase ion energetics (e.g., ΔrH° ≈ 1670 kJ/mol for C₄H₅⁻ + H⁺ → C₄H₆) .
- Ionization energy (IE) : 8.70 ± 0.005 eV for the parent compound, indicating susceptibility to single-electron oxidation .
For methyl-substituted derivatives, steric effects may alter these values, necessitating experimental validation via calorimetry or high-level ab initio calculations.
Advanced Research Questions
Q. How do bicyclo[1.1.0]butyl radical cations enable [2π+2σ] cycloaddition reactions, and what experimental conditions optimize regioselectivity?
Photoredox catalysis generates bicyclo[1.1.0]butyl radical cations (e.g., using [Mes₂AcrᵗBu₂]ClO₄ under blue LED light), which undergo cycloaddition with alkenes. Key factors include:
- Substrate activation : Nonactivated alkenes require MeNO₂ as solvent, while activated alkenes (e.g., styrenes) react in MeCN .
- Stereocontrol : Diastereomeric ratios (d.r.) up to 10:1 are achieved via steric directing groups on the alkene .
- Mechanistic insights : Computational studies support a stepwise pathway involving radical-polar crossover .
Q. What computational approaches are used to model reaction pathways and transition states in bicyclo[1.1.0]butane chemistry?
- Ab initio methods : High-level calculations (e.g., CCSD(T)/CBS) predict activation barriers for valence isomerization and cycloadditions .
- DFT studies : Analyze frontier molecular orbitals (FMOs) to rationalize regioselectivity in [2π+2σ] reactions .
- Kinetic isotope effects (KIEs) : Validate proposed mechanisms for strain-release transformations .
Q. How can enantioselective (3+3) cycloadditions of bicyclo[1.1.0]butanes be achieved for drug discovery applications?
Chiral Lewis acid catalysts (e.g., bisoxazoline-Cu(II) complexes) enable asymmetric cycloadditions with nitrones. Critical parameters include:
Q. What strategies improve the efficiency of intermolecular [2π+2σ] cycloadditions in synthesizing bicyclo[2.1.1]hexanes?
- Triplet energy transfer : Visible-light photocatalysts (e.g., Ir(ppy)₃) sensitize alkenes, enabling energy transfer to strained bicyclobutanes .
- Substrate design : Electron-deficient alkenes (e.g., acrylates) accelerate reaction rates .
- Scalability : Flow chemistry setups mitigate exothermicity issues in gram-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
